DDS-NOH vs. Parent Dapsone: Direct Procoagulant and Thrombotic Activity In Vivo
Dapsone hydroxylamine (DDS-NHOH), but not the parent compound dapsone, directly increases prothrombotic risks by inducing the procoagulant activity of red blood cells. In a rat model of surgically induced thrombosis, a single intraperitoneal dose of 50 mg/kg DDS-NHOH significantly increased thrombus weight compared to controls [1]. Repeated dosing at 10 mg/kg per day for four days also elevated thrombus formation, substantiating the metabolite-specific prothrombotic risk not observed with dapsone [1].
| Evidence Dimension | Thrombus formation in vivo |
|---|---|
| Target Compound Data | Increased thrombus weight in rats at single dose 50 mg/kg (i.p.) and repeated dose 10 mg/kg/day for 4 days |
| Comparator Or Baseline | Dapsone (parent drug): no reported procoagulant or thrombotic activity at equivalent exposures |
| Quantified Difference | Qualitative difference: DDS-NHOH induces thrombosis; dapsone does not |
| Conditions | Rat model of surgically induced thrombosis; human RBCs in vitro (10-50 µM DDS-NHOH increased PS exposure and microvesicle formation) |
Why This Matters
Procurement of DDS-NOH is essential for thrombosis risk assessment studies, as the parent drug dapsone cannot replicate this metabolite-specific toxicological endpoint.
- [1] Bian Y, Kim K, An GJ, Ngo T, Bae ON, Lim KM, Chung JH. Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis. Toxicol Sci. 2019 Dec 1;172(2):435-444. View Source
